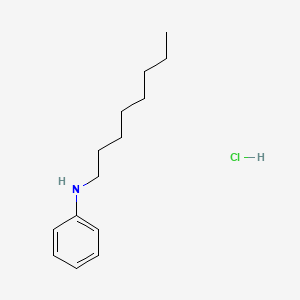![molecular formula C7H8Cl2O B14148195 7,7-Dichlorobicyclo[4.1.0]heptan-2-one CAS No. 89215-50-9](/img/structure/B14148195.png)
7,7-Dichlorobicyclo[4.1.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dichlorobicyclo[410]heptan-2-one is a bicyclic organic compound with the molecular formula C7H8Cl2O It is characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring, with two chlorine atoms attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7,7-Dichlorobicyclo[4.1.0]heptan-2-one can be synthesized through the electrophilic addition of dichlorocarbene to cyclohexene. The reaction involves the following steps:
Preparation of Dichlorocarbene: Dichlorocarbene is generated in situ by the reaction of chloroform (CHCl3) with a strong base such as sodium hydroxide (NaOH).
Cycloaddition Reaction: The dichlorocarbene reacts with cyclohexene to form 7,7-dichlorobicyclo[4.1.0]heptane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dichlorobicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the reduction of the carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or hydrocarbons.
Applications De Recherche Scientifique
7,7-Dichlorobicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 7,7-dichlorobicyclo[4.1.0]heptan-2-one involves its reactivity due to the strained bicyclic structure and the presence of chlorine atoms. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dibromobicyclo[4.1.0]heptane: Similar structure with bromine atoms instead of chlorine.
7-Oxabicyclo[4.1.0]heptan-2-one: Contains an oxygen atom in the bicyclic structure.
Bicyclo[4.1.0]heptane: Lacks the chlorine atoms and carbonyl group.
Propriétés
Numéro CAS |
89215-50-9 |
|---|---|
Formule moléculaire |
C7H8Cl2O |
Poids moléculaire |
179.04 g/mol |
Nom IUPAC |
7,7-dichlorobicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2 |
Clé InChI |
DUPNMSFQEBPXHS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C2(Cl)Cl)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
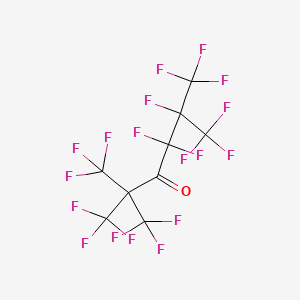
![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
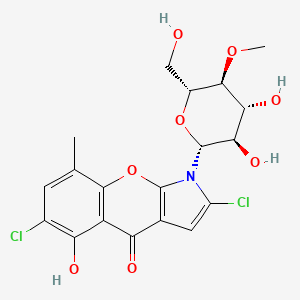
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
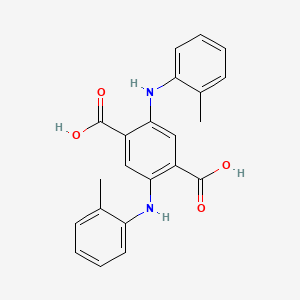
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
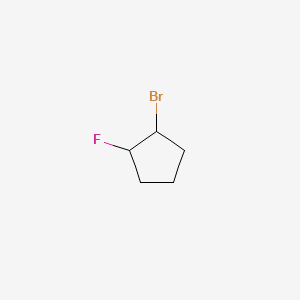
![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)

